2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide
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Overview
Description
2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.
Scientific Research Applications
Pharmacological Potential and Therapeutic Applications
Antidiabetic and Hypoglycemic Activities : A study explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, revealing that modifications to meglitinide analogs, including alterations in the methoxy and piperidino groups, significantly impacted their activity. These findings underline the potential of benzamide derivatives in developing treatments for type 2 diabetes (Grell et al., 1998).
Serotonin Receptor Agonism : Research into benzamide derivatives bearing piperidinyl groups has demonstrated their efficacy as serotonin 4 (5-HT4) receptor agonists, impacting gastrointestinal motility. This suggests their utility in treating gastrointestinal disorders by enhancing oral bioavailability and absorption rates (Sonda et al., 2003).
Chemical Synthesis and Methodological Insights
Synthesis of Benzodifuranyl and Thiazolopyrimidines : A study showcased the synthesis of novel compounds derived from visnagenone and khellinone, leading to benzodifuranyl and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. This research not only expands the chemical repertoire of benzamide derivatives but also suggests their potential in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Radiosynthesis for Serotonin Receptors : The development of radioiodinated ligands for serotonin-5HT2-receptors indicates the importance of benzamide derivatives in neuropharmacology, particularly for brain imaging and studying receptor distribution (Mertens et al., 1994).
Future Directions
Piperidines and their derivatives are a significant part of the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . This suggests that there is ongoing research and development in this field, indicating potential future directions for “2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide” and similar compounds.
properties
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-11-12-18-20(25-17-9-4-3-5-10-17)19(14-23-21(18)24-15)22(27)26-13-7-6-8-16(26)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMGPWHOJAAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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